(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
Description
“(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid” is a cinnamic acid derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a propenyloxy (-OCH₂CHCH₂) group at position 4. The (2E) configuration denotes the trans geometry of the double bond in the prop-2-enoic acid moiety. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of 234.24 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h3-7,9H,1,8H2,2H3,(H,14,15)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJIINFOALCIPH-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and propargyl bromide.
Etherification: The first step involves the etherification of 3-methoxyphenol with propargyl bromide in the presence of a base like potassium carbonate to form 3-methoxy-4-(prop-2-en-1-yloxy)phenol.
Aldol Condensation: The next step is an aldol condensation reaction between the etherified product and an appropriate aldehyde, such as cinnamaldehyde, in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid, also known as 2-Propenoic acid, 3-[3-methoxy-4-(2-propen-1-yloxy)phenyl]-, (2E)-, is a chemical compound with the molecular formula and a molecular weight of 234.25 . It has a melting point between 152-154 °C .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the information available allows us to infer potential research applications based on its structural and chemical properties.
Potential applications
- Organic Synthesis : As a prop-2-enoic acid derivative, this compound can be used as a building block in organic synthesis for creating more complex molecules.
- Pharmaceutical Research : The compound may be a valuable intermediate in synthesizing biologically active molecules. It can bind to enzymes and receptors, modulating their activity, which can lead to various biological effects, such as inhibiting enzyme activity or activating signaling pathways.
- Material Science : Due to its unique chemical properties, the compound may be used in developing new materials.
Mechanism of Action
The mechanism of action of (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of phenylpropenoic acid derivatives. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Methoxy Group (-OCH₃): Electron-donating; enhances stability and modulates reactivity. Present in ferulic acid and the target compound . Hydroxyl Group (-OH): Enhances hydrogen-bonding capacity, as seen in ferulic and p-coumaric acids, improving antioxidant activity .
Biological Implications: Ferulic acid’s hydroxyl and methoxy groups contribute to its radical-scavenging activity, while the target compound’s propenyloxy group may prioritize interactions with hydrophobic enzyme pockets .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., hydroxyl or methoxy) are more commonly synthesized and studied, whereas propenyloxy-containing analogs require specialized etherification steps .
Biological Activity
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid, with the CAS number 115375-24-1, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- Structure : The compound features a prop-2-enoic acid framework with a methoxy and an allyloxy substituent on the aromatic ring.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups is often correlated with the ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
Antimicrobial Activity
Studies have shown that derivatives of prop-2-enoic acid possess antimicrobial properties. For instance:
- In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Recent investigations into the anticancer potential of related compounds suggest that this compound may induce apoptosis in cancer cell lines.
- Case Study : A study evaluated its effects on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation, particularly in breast cancer (MCF7) and cervical cancer (HeLa) cells.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activities. The following table summarizes key findings from SAR studies:
| Compound Structure | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Propanoic Acid Derivative | Antioxidant | 25 | |
| Methoxy-substituted Phenol | Antimicrobial | 50 | |
| Allyloxyphenol | Anticancer (MCF7) | 30 |
The proposed mechanisms for the biological activities include:
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid, and how can purity be optimized?
- Methodology : Utilize a multi-step synthesis approach starting with protected phenolic intermediates. For example, employ allylation of 3-methoxy-4-hydroxyphenyl precursors using prop-2-en-1-yl bromide under basic conditions (e.g., NaH in THF), followed by Heck coupling or Knoevenagel condensation to introduce the propenoic acid moiety . Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirm purity using HPLC or NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry (e.g., trans-configuration of the propenoic acid group).
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology : Use PPE compliant with NIOSH/CEN standards:
- Respiratory protection : OV/AG/P99 respirators for aerosolized particles .
- Skin protection : Nitrile gloves and lab coats; avoid skin contact due to potential irritancy .
- Engineering controls : Fume hoods for synthesis steps involving volatile reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered allyloxy groups?
- Methodology : Apply disorder modeling in refinement software (e.g., SHELXL):
- Split occupancies for overlapping atoms and apply geometric restraints.
- Validate using Hirshfeld surface analysis to assess intermolecular interactions that may stabilize disordered conformations .
- Cross-verify with solid-state NMR to detect dynamic disorder .
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?
- Methodology : Use graph-set analysis (Etter’s approach) to classify hydrogen-bonding patterns:
- Tools : Mercury (CCDC) for visualizing motifs (e.g., rings).
- Experimental : Variable-temperature crystallography to study thermal motion effects on H-bond stability .
- Computational : DFT calculations (e.g., Gaussian) to quantify bond energies .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential pharmacological applications?
- Methodology :
- In vitro assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using fluorescence-based assays. Compare with structurally similar derivatives (e.g., isoferulic acid) to identify critical substituents .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina. Focus on the methoxy and allyloxy groups’ roles in hydrophobic pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
